N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring. Key structural elements include:
Properties
CAS No. |
477329-07-0 |
|---|---|
Molecular Formula |
C26H25N3O4S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30) |
InChI Key |
YSMBPLKRZVIPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate reacts with urea in glacial acetic acid at 120°C for 8 hours to form 4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine. Yields range from 75–82% depending on solvent polarity and temperature.
Sulfanyl-Acetamide Functionalization
Thiolation of the Pyrimidine Core
The 2-position of the pyrimidine ring is functionalized with a sulfanyl group using thiourea and iodine in ethanol under reflux. This step generates the 2-mercapto intermediate, which is isolated in 65–70% yield after recrystallization from ethanol.
Acetamide Coupling
N-(4-methoxyphenyl)-2-chloroacetamide is prepared by reacting 4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. The chloroacetamide is then coupled to the 2-mercapto intermediate via a nucleophilic substitution reaction using K₂CO₃ in acetone (Table 1).
Table 1: Reaction Conditions for Acetamide Coupling
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetone | 82 | 98.5 |
| Base | K₂CO₃ | 85 | 99.1 |
| Temperature (°C) | 50–60 | 78 | 97.8 |
| Reaction Time (h) | 6 | 80 | 98.2 |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol:water (3:1 v/v), achieving >99% purity as confirmed by HPLC. Crystalline structure analysis (XRD) reveals monoclinic symmetry with space group P2₁/c.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.58–7.62 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.81 (s, 3H, OCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times by 60% compared to conventional heating, with comparable yields (80–83%).
Solid-Phase Synthesis
Immobilization of the benzothieno-pyrimidine core on Wang resin enables stepwise functionalization, though yields are lower (55–60%) due to steric hindrance.
Industrial Scalability Challenges
| Challenge | Mitigation Strategy | Cost Impact (%) |
|---|---|---|
| High-temperature steps | Continuous flow reactors | -12 |
| Solvent waste | Switch to cyclopentyl methyl ether | -18 |
| Low thiourea reactivity | Ultrasonic activation | +5 |
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 82 | 24 | 98.5 |
| Microwave | 83 | 9 | 98.7 |
| Solid-phase | 58 | 48 | 95.2 |
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:
- Study Findings : A study published in ResearchGate identified this compound as a novel anticancer agent through screening a drug library on multicellular spheroids. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Modifications to its chemical structure may enhance its potency and selectivity against cancer cells.
| Modification | Effect |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to target proteins |
| Variation in the sulfanyl group | Modifies pharmacokinetic properties |
Antimicrobial Properties
Preliminary investigations suggest that N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit antimicrobial activity. Further research is required to elucidate its effectiveness against various pathogens.
Neuroprotective Effects
Some studies indicate potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Case Studies
- Anticancer Screening : In a comprehensive screening conducted on multiple cancer cell lines (e.g., breast and lung cancer), N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide was found to significantly reduce cell viability at micromolar concentrations .
- Mechanistic Studies : Detailed mechanistic studies have shown that this compound inhibits key signaling pathways associated with cancer progression. This includes downregulation of oncogenes and upregulation of tumor suppressor genes .
Mechanism of Action
The mechanism of action of “N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituent groups on the phenyl rings and the acetamide side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical Implications of Substituents
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility via polar interactions but may reduce membrane permeability. The target compound’s dual methoxy groups balance polarity and lipophilicity .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that may confer various pharmacological properties.
Chemical Structure
The compound has the following molecular formula and weight:
- Molecular Formula : C25H24N4O5S3
- Molecular Weight : 556.67 g/mol
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many compounds with a benzothieno-pyrimidine scaffold have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit bacterial growth against various strains .
- Anticancer Properties : The presence of the methoxyphenyl group is linked to enhanced anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among phenyl and pyrimidine derivatives. Research has shown that such compounds can reduce inflammatory markers in vitro .
Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, it was found that those with the benzothieno-pyrimidine structure exhibited significant activity against Aspergillus fumigatus, a common fungal pathogen. The modifications in the side chains influenced their potency .
Anticancer Activity Assessment
A recent investigation into the anticancer properties of methoxy-substituted benzothieno-pyrimidines revealed that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for optimizing the yield of this compound?
Answer:
The synthesis of structurally related thienopyrimidine-acetamide derivatives often involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and purification via column chromatography. For example:
- Key steps : Use of coupling agents (e.g., TMSOTf) for sulfanyl linkage formation, as seen in analogous syntheses of pyrimidine derivatives .
- Purification : Chromatographic separation with solvents like ethyl acetate/hexane mixtures improves purity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., donor/acceptor molar ratios) and reaction temperatures (e.g., cooling to -40°C for selective coupling) can enhance efficiency .
Basic: Which spectroscopic and crystallographic methods confirm structural integrity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) identify substituents like methoxyphenyl groups and sulfanyl linkages. Chemical shifts for aromatic protons typically appear at δ 7.0–8.5 ppm, while carbonyl groups resonate near δ 170 ppm .
- X-ray crystallography : Single-crystal X-ray diffraction resolves conformational details, such as dihedral angles between aromatic rings and hydrogen-bonding networks in related acetamide derivatives .
Advanced: How can contradictions in structure-activity relationship (SAR) data between in vitro and in vivo models be resolved?
Answer:
- Systematic derivative synthesis : Prepare analogs with variations in the methoxyphenyl or sulfanyl groups to isolate pharmacophoric elements. For example, replacing the 4-methoxyphenyl group with halogenated analogs (e.g., 4-chlorophenyl) can clarify electronic effects .
- Metabolic profiling : Assess hepatic stability (e.g., using microsomal assays) to identify metabolites that may alter activity in vivo .
- Computational docking : Compare binding affinities of parent compound and metabolites to target proteins (e.g., kinases or receptors) using molecular dynamics simulations .
Advanced: What experimental protocols evaluate the compound’s stability under stress conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 60°C), oxidative stress (H₂O₂), and photolytic conditions (UV light). Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfanyl or acetamide bonds) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity, which inform storage conditions .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on interactions between the sulfanyl group and catalytic cysteine residues .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with activity data to design optimized analogs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation during weighing .
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced: How to design bioassays for evaluating kinase inhibition or antibacterial activity?
Answer:
- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2). IC₅₀ values are calculated from dose-response curves .
- Antibacterial testing : Employ microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
